DANSIL ETILENDIAMINA

Descripción general

Descripción

Dansylethylenediamine (DEDA) is a type of organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with the chemical formula C2H4N2. DEDA is used in a variety of industries, from food production to pharmaceuticals to biochemistry. It is also used in a number of laboratory experiments.

Aplicaciones Científicas De Investigación

Sonda fluorescente para la detección de cisteína

Dansyl Ethylenediamine se ha utilizado para crear una nueva sonda fluorescente, DN-C, para la detección de cisteína (Cys) basada en un mecanismo de conmutación d-PeT . En presencia de Cys, la sonda exhibe una señal de fluorescencia de encendido y una mejora de la intensidad de fluorescencia de casi 28 veces . Esta aplicación es particularmente útil en aplicaciones biológicas donde se requiere la detección de cisteína .

Sonda fluorescente para la detección de Cu2+

Se diseñó una nueva sonda fluorescente basada en dansil (DG) mediante la introducción de un dipéptido, glicil-L-glutamina . Esta sonda mostró una buena selectividad y sensibilidad hacia Cu2+ en soluciones acuosas en el rango de pH de 6 a 12 . La coordinación de Cu2+ con la parte del dipéptido provocó la extinción fluorescente del fluoróforo de dansil . Esta aplicación es importante para detectar la concentración de Cu2+ que juega un papel vital en varios procesos biológicos .

Ensayos y análisis de proteínas

Dansyl Ethylenediamine se utiliza en ensayos y análisis de proteínas . Las propiedades del compuesto lo hacen adecuado para la química de etiquetado, que es un aspecto clave de los ensayos y análisis de proteínas .

Estudios de localización celular

Dansyl Ethylenediamine se ha utilizado en estudios que examinan la localización celular

Mecanismo De Acción

Target of Action

The primary target of Dansyl Ethylenediamine is proteins . More specifically, it is used for the synthesis of protein-imprinted polymers . These polymers are capable of specific transduction of protein binding events into fluorescent signal changes .

Mode of Action

Dansyl Ethylenediamine interacts with its protein targets through a process known as dansylation . In this process, the compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with Dansyl Ethylenediamine, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .

Biochemical Pathways

The compound plays a crucial role in the synthesis of protein-imprinted polymers . These polymers can specifically transduce protein binding events into fluorescent signal changes , which can be crucial in various biochemical pathways involving protein interactions.

Pharmacokinetics

The compound’s ability to react with free amines and form dansylated reaction products that are well-retained on reverse-phase columns suggests that it may have unique distribution and metabolism properties .

Result of Action

The primary result of Dansyl Ethylenediamine’s action is the formation of protein-imprinted polymers that can specifically transduce protein binding events into fluorescent signal changes . This allows for the detection and analysis of these protein binding events, which can be crucial in various biochemical and biomedical research applications .

Action Environment

The action of Dansyl Ethylenediamine can be influenced by various environmental factors. For instance, the dansylation process occurs at room temperature in a sodium carbonate buffer . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dansylethylenediamine can be used for the synthesis of protein-imprinted polymers . These polymers are capable of specifically transducing protein binding events into fluorescent signal changes . This property makes Dansylethylenediamine a valuable tool in studying protein interactions and dynamics.

Cellular Effects

Dansylethylenediamine has been shown to enter cells and localize in the cytoplasm . It does not enter nuclei or associate with lipophilic plasma membranes . The entry of Dansylethylenediamine into cells is consistent with a mechanism of passive diffusion .

Molecular Mechanism

The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .

Transport and Distribution

Dansylethylenediamine is observed to localize in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes

Subcellular Localization

Dansylethylenediamine localizes in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes

Propiedades

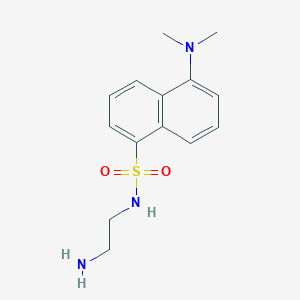

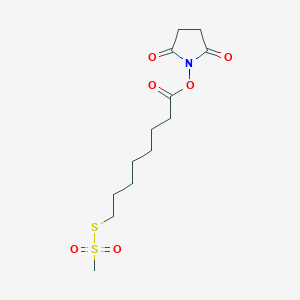

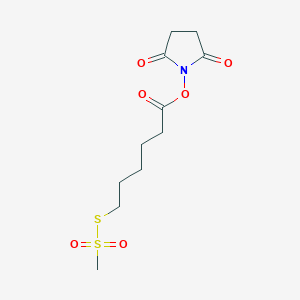

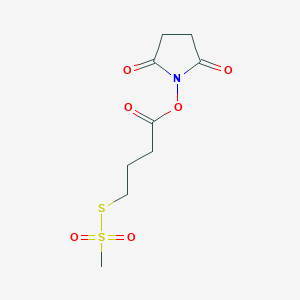

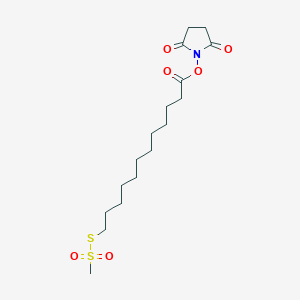

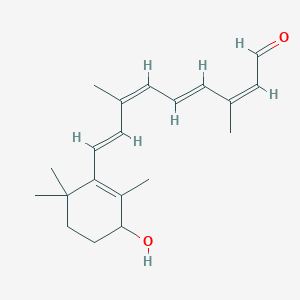

IUPAC Name |

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJXLKVNKAXFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188566 | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35060-08-3 | |

| Record name | Dansylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dansylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)